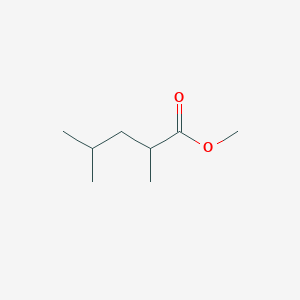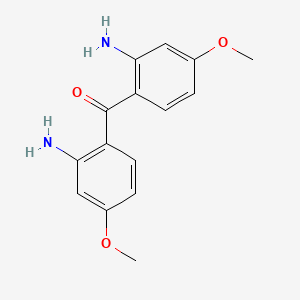![molecular formula C13H20O B14477477 2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene CAS No. 71078-31-4](/img/structure/B14477477.png)
2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene is an organic compound with the molecular formula C13H20O. It is a member of the oxaspiro compounds, characterized by a spiro-connected oxane ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the spiro structure. Industrial production methods may involve more efficient and scalable processes, often utilizing advanced catalytic systems to optimize yield and purity .
Chemical Reactions Analysis
2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of fragrances and flavors due to its distinctive aroma characteristics
Mechanism of Action
The mechanism by which 2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to the observed biological and chemical effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved .
Comparison with Similar Compounds
2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene can be compared with other similar compounds such as:
Theaspirane: Known for its fragrance properties, theaspirane shares structural similarities but differs in specific functional groups.
cis-Theaspirane: Another isomer with distinct properties, often used in different applications.
(E)-Theaspirane: An isomer with unique chemical behavior and applications. These compounds highlight the uniqueness of this compound in terms of its specific structure and resulting properties .
Properties
CAS No. |
71078-31-4 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,6,9,10-tetramethyl-1-oxaspiro[4.5]deca-3,6-diene |
InChI |
InChI=1S/C13H20O/c1-9-5-6-10(2)13(12(9)4)8-7-11(3)14-13/h6-9,11-12H,5H2,1-4H3 |
InChI Key |
WYTVJTNOJJKEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C2(C1C)C=CC(O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


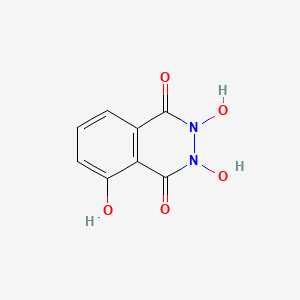
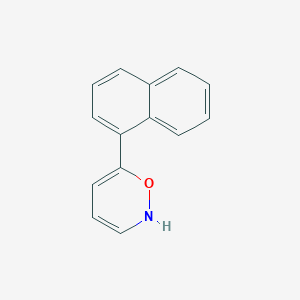
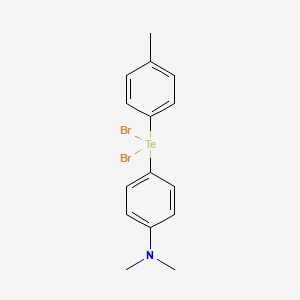
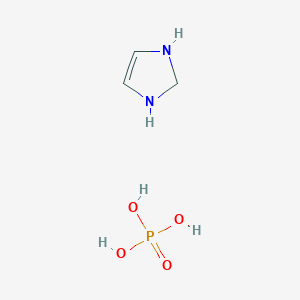
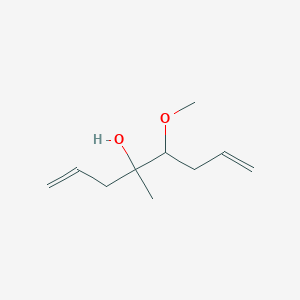

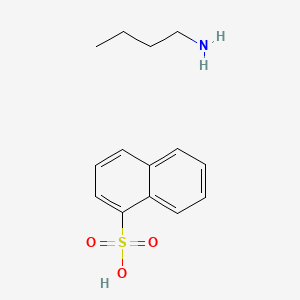
![(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline](/img/structure/B14477449.png)

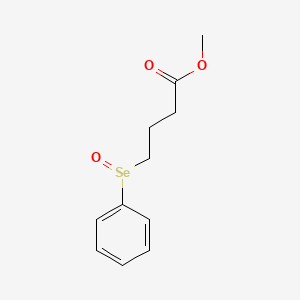
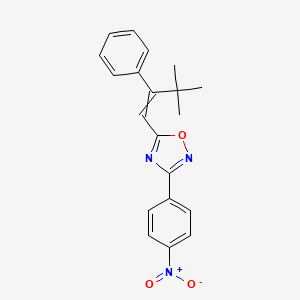
![N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide](/img/structure/B14477472.png)
